molecular formula C24H19N3O5 B2808610 N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892421-64-6

N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2808610
CAS No.: 892421-64-6
M. Wt: 429.432
InChI Key: ULCFAFQJXSQKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives, closely related to the compound , has shown significant antinociceptive and anti-inflammatory activities. These studies involve the synthesis of various derivatives and their pharmacological screening, indicating potential applications in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Anticancer Activity

Studies have been conducted on similar compounds, particularly focusing on their anticancer properties. For example, certain derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, indicating potential for cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Antifolate and Antitumor Agents

Compounds with a furo[2,3-d]pyrimidine ring system have been synthesized as potential dual inhibitors of key enzymes in cancer cell growth and studied as antitumor agents. This suggests the potential of N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide in similar applications (Gangjee, Devraj, McGuire, Kisliuk, Queener, & Barrows, 1994).

Crystal Structure and Biological Activity Analysis

The study of related compounds' crystal structures can provide insights into their biological activity. This knowledge is critical for understanding how these compounds might interact with biological targets, which is relevant for the compound (霍静倩 et al., 2016).

Synthesis and Structure-Activity Relationship

Research into the synthesis and structure-activity relationship (SAR) of thiazolopyrimidine derivatives, including their anticancer activity, helps understand the potential applications of this compound in similar contexts (Selvam, Karthick, Palanirajan, & Ali, 2012).

Properties

IUPAC Name

N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCFAFQJXSQKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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